molecular formula C11H12N2O2S B563200 Zileuton-d4 CAS No. 1189878-76-9

Zileuton-d4

Cat. No.: B563200
CAS No.: 1189878-76-9
M. Wt: 240.32 g/mol
InChI Key: MWLSOWXNZPKENC-CWIRFKENSA-N
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Description

Zileuton-d4 is a deuterium-labeled derivative of Zileuton, a potent and selective inhibitor of the enzyme 5-lipoxygenase. This enzyme is crucial in the biosynthesis of leukotrienes, which are inflammatory mediators involved in conditions such as asthma. This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify Zileuton levels in biological samples .

Biochemical Analysis

Biochemical Properties

Zileuton-d4, like Zileuton, acts as a potent and selective inhibitor of the enzyme 5-lipoxygenase . This enzyme catalyzes the conversion of arachidonic acid into leukotrienes, which are potent mediators of inflammation . By inhibiting 5-LO, this compound can reduce the production of leukotrienes, thereby modulating inflammatory responses .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been reported to inhibit the proliferation of human umbilical vein endothelial cells (HUVECs) in vitro . It also induces apoptosis in these cells, suggesting that it may have anti-angiogenic effects . Furthermore, this compound has been shown to suppress the expression of VCAM-1, ICAM-1, and ETS related gene (Erg), and reduce the production of nitric oxide (NO) .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of 5-lipoxygenase . This enzyme catalyzes the formation of leukotrienes from arachidonic acid . Specifically, this compound inhibits the formation of leukotriene LTB4, LTC4, LTD4, and LTE4 . This inhibition can lead to a reduction in inflammation and other leukotriene-mediated responses .

Temporal Effects in Laboratory Settings

While specific temporal effects of this compound have not been extensively studied, research on Zileuton suggests that it can have long-term effects on cellular function . For instance, Zileuton has been shown to prevent tumor formation and decrease tumor growth in cervical cancer xenograft mouse models .

Dosage Effects in Animal Models

The effects of this compound in animal models have not been extensively studied. Studies on Zileuton have shown that it can prevent tumor formation and decrease tumor growth in cervical cancer xenograft mouse models at non-toxic doses .

Metabolic Pathways

This compound, like Zileuton, is involved in the arachidonic acid metabolic pathway . It inhibits the enzyme 5-lipoxygenase, which is responsible for the conversion of arachidonic acid into leukotrienes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been extensively studied. Zileuton, the parent compound, is known to be well absorbed from the gastrointestinal tract, suggesting that this compound may have similar properties .

Subcellular Localization

The parent compound, Zileuton, is known to inhibit 5-lipoxygenase, an enzyme that is typically localized in the cytoplasm of cells . Therefore, it is plausible that this compound may also localize to the cytoplasm to exert its inhibitory effects on 5-lipoxygenase .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zileuton-d4 involves the incorporation of deuterium atoms into the Zileuton molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often begins with the preparation of deuterated reagents, followed by their reaction with the precursor molecules under controlled conditions. For instance, deuterated solvents and catalysts are used to facilitate the exchange of hydrogen with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient and consistent incorporation of deuterium. Quality control measures are critical to ensure the purity and isotopic enrichment of the final product. Techniques such as liquid chromatography and mass spectrometry are employed to verify the product’s quality .

Chemical Reactions Analysis

Types of Reactions

Zileuton-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Zileuton-d4 is extensively used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Zileuton-d4 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantification in analytical applications. Unlike Montelukast and Zafirlukast, which block leukotriene receptors, this compound inhibits the synthesis of leukotrienes, providing a different mechanism of action .

Properties

IUPAC Name

1-[1-(1-benzothiophen-2-yl)-1,2,2,2-tetradeuterioethyl]-1-hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14)/i1D3,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLSOWXNZPKENC-CWIRFKENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C1=CC2=CC=CC=C2S1)N(C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662229
Record name N-[1-(1-Benzothiophen-2-yl)(~2~H_4_)ethyl]-N-hydroxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189878-76-9
Record name N-[1-(1-Benzothiophen-2-yl)(~2~H_4_)ethyl]-N-hydroxyurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Why is Zileuton-d4 used in the analysis of Zileuton in biological samples?

A1: this compound is utilized as an internal standard (ISTD) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying zileuton in human plasma [, ]. The use of a deuterated analog like this compound offers several advantages:

    Q2: What analytical method was validated using this compound as the internal standard?

    A2: The research describes the development and validation of a highly sensitive and selective LC-MS/MS method for determining zileuton concentrations in human plasma []. Key features of the validated method include:

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